Ambenonium
Beschreibung
Historical Context of Ambenonium in Cholinesterase Inhibitor Research
The development of this compound dates back to the mid-20th century, with its initial approval occurring in 1956 wikipedia.orgwikipedia.org. From its inception, this compound was classified as an anticholinesterase agent, a class of compounds designed to prevent the breakdown of acetylcholine (B1216132) wikipedia.org. Historically, it has been studied alongside other notable cholinesterase inhibitors such as neostigmine (B1678181) and pyridostigmine, sharing a common therapeutic objective of enhancing cholinergic function wikipedia.orgprobes-drugs.org. Early research focused on understanding its efficacy and mechanism of action, laying the groundwork for its application as a research compound in various cholinergic investigations wikipedia.org.
Significance of this compound as a Research Compound in Cholinergic Systems
This compound's significance as a research compound stems from its highly potent, selective, and rapidly reversible inhibition of acetylcholinesterase mims.compharmakb.com. It is known to bind competitively and reversibly to the anionic site of acetylcholinesterase, thereby blocking the enzyme's ability to hydrolyze acetylcholine wikipedia.orgprobes-drugs.org. This specific interaction leads to an increased concentration of acetylcholine at cholinergic synapses, facilitating neurotransmission wikipedia.orgwikipedia.orgprobes-drugs.org.
Detailed research findings highlight this compound's remarkable affinity for acetylcholinesterase. For instance, studies have reported its inhibitory concentration 50% (IC50) values against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), demonstrating its potency and selectivity. mims.compharmakb.com
Table 1: this compound's Inhibition Constants for Cholinesterases
| Enzyme | IC50 Value (µM) mims.compharmakb.com |
| Acetylcholinesterase (AChE) | 0.000698 |
| Butyrylcholinesterase (BChE) | 8.20 |
Comparative studies further underscore this compound's high affinity. When compared to other cholinesterase inhibitors like edrophonium (B1671111) and tacrine, this compound exhibits a significantly lower competitive inhibition constant, indicating its superior binding affinity to acetylcholinesterase fishersci.ca.
Table 2: Comparative Competitive Inhibition Constants of Cholinesterase Inhibitors against Human Erythrocyte Acetylcholinesterase
| Compound | Competitive Inhibition Constant (nM) fishersci.ca |
| This compound | 0.12 |
| Tacrine | 65,000 (65 µM) |
| Edrophonium | 470,000 (470 µM) |
The kinetic parameters of this compound's interaction with acetylcholinesterase have also been characterized, revealing its rapid association and dissociation rates, which contribute to its reversible nature fishersci.ca.
Table 3: Kinetic Parameters of this compound's Interaction with Acetylcholinesterase
| Parameter | Value fishersci.ca |
| Dissociation Rate Constant (kexp intercept) | 0.013 ± 0.002 sec⁻¹ |
| Association Rate Constant (slope at lowest substrate) | 5.2 ± 0.6 x 10⁷ M⁻¹ sec⁻¹ |
Beyond its foundational role in understanding AChE inhibition, this compound and its derivatives have been explored in various research contexts. While the bisquaternary structure of this compound typically limits its passage across the blood-brain barrier, researchers have investigated the design and synthesis of tertiary amine derivatives to potentially overcome this limitation and enable central nervous system (CNS) activity, particularly in the context of neurodegenerative diseases such as Alzheimer's disease mims.com. Furthermore, this compound chloride has been among the cholinesterase inhibitors investigated in rodent models for their potential antinociceptive effects in peripheral neuropathic pain management, demonstrating its broad utility in exploring cholinergic modulation of physiological processes hiv.govalfa-chemistry.com.
Structure
2D Structure
Eigenschaften
IUPAC Name |
(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-diethylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-diethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40Cl2N4O2/c1-5-33(6-2,21-23-13-9-11-15-25(23)29)19-17-31-27(35)28(36)32-18-20-34(7-3,8-4)22-24-14-10-12-16-26(24)30/h9-16H,5-8,17-22H2,1-4H3/p+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHBPUNFVFNHJK-UHFFFAOYSA-P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42Cl2N4O2+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048396 | |
| Record name | Ambenonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ambenonium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015254 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 9.42e-07 g/L | |
| Record name | Ambenonium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01122 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ambenonium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015254 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7648-98-8 | |
| Record name | Ambenonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7648-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ambenonium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007648988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ambenonium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01122 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ambenonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMBENONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L16PUN799N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ambenonium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015254 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
196-199 °C, 196 - 199 °C | |
| Record name | Ambenonium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01122 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ambenonium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015254 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular Architecture and Synthetic Methodologies for Ambenonium and Its Analogues
Structural Basis of Ambenonium's Acetylcholinesterase Inhibitory Activity
This compound functions as a competitive and reversible inhibitor of acetylcholinesterase, the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) into choline (B1196258) and acetate. nih.govdrugbank.com This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, thereby enhancing cholinergic function and facilitating the transmission of nerve impulses across the myoneural junction. drugbank.com
The inhibitory mechanism involves this compound reversibly binding to the anionic site within the active center of acetylcholinesterase. drugbank.com This binding blocks the site where acetylcholine would normally interact, thus preventing its hydrolysis. drugbank.com Research has demonstrated this compound's high affinity for AChE. Quantitative studies have established its inhibitory potency against both human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), highlighting its selectivity for AChE. medchemexpress.com
Table 1: Inhibitory Potency of this compound Dichloride against Cholinesterases
| Enzyme | IC₅₀ Value (µM) | IC₅₀ Value (nM) | Selectivity (AChE/BChE) | Source |
| AChE | 0.000698 | 0.698 | 11748 | medchemexpress.com |
| BChE | 8.20 | 8200 | - | medchemexpress.com |
Note: The IC₅₀ values indicate the concentration of the inhibitor required to inhibit 50% of the enzyme's activity. A lower IC₅₀ value signifies higher potency. The selectivity ratio is calculated as BChE IC₅₀ / AChE IC₅₀.
Academic Synthetic Routes and Chemical Transformations of this compound
The academic synthesis of this compound typically involves a multi-step process that builds its characteristic bis-quaternary ammonium (B1175870) structure.
The synthesis of this compound ([oxalyl-bis-(iminoethylen)]-bis-[ortho-(chlorobenzyl) diethylammonium] chloride) can be achieved through a sequence of reactions involving key intermediates. The process begins with the reaction of diethyloxalate with two moles of N,N-diethylethylenediamine. This initial step forms the intermediate compound, oxalyl-bis-(iminoethylen)-bis-N,N-diethylamine. Subsequently, this intermediate undergoes an alkylation step, where it is reacted with two moles of 2-chlorobenzyl chloride. This alkylation, which also serves as a quaternization, leads to the formation of the bis-quaternary ammonium structure of this compound.
This compound, as a bis-quaternary ammonium compound, can undergo various chemical transformations characteristic of its functional groups. While specific detailed reaction profiles for this compound itself in academic literature are less extensively documented beyond its synthesis, general chemical reaction types for such compounds include oxidation, reduction, and substitution reactions. These transformations can lead to the formation of corresponding oxides, amines, reduced derivatives, or substituted this compound derivatives with various functional groups.
A significant area of research involves the derivatization of this compound to explore its structure-activity relationships and to develop analogues with modified pharmacological profiles. For instance, studies have focused on synthesizing tertiary amine derivatives of this compound. The rationale behind such derivatization often includes attempts to alter properties like blood-brain barrier permeability, as the bis-quaternary structure of this compound typically restricts its passage into the central nervous system. nih.govresearchgate.net Researchers have also designed constrained analogues by incorporating diamine functions into cyclic moieties, aiming to gain deeper insights into the binding mechanism of the inhibitor with acetylcholinesterase. nih.govresearchgate.net These derivatization efforts contribute to a comprehensive understanding of how structural modifications influence the compound's interaction with its biological targets. nih.gov
Enzymology and Receptor Pharmacology of Ambenonium
Ambenonium's Interaction with Acetylcholinesterase
This compound, a bis-quaternary ammonium (B1175870) compound, is recognized as a potent and rapidly reversible noncovalent inhibitor of acetylcholinesterase (AChE). Its primary mechanism of action involves the inhibition of this crucial enzyme, which is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) researchgate.netnih.govnih.govwikipedia.org. By impeding AChE activity, this compound leads to an accumulation of acetylcholine at cholinergic synapses, thereby enhancing cholinergic function nih.govdrugbank.com.
Mechanism of Acetylcholinesterase Binding and Competitive Inhibition by this compound
This compound exerts its inhibitory effect on acetylcholinesterase through a complex binding mechanism. It is characterized as a rapidly reversible noncovalent inhibitor researchgate.netnih.gov. Studies using acetylthiocholine (B1193921) as a substrate have revealed that this compound exhibits a mixed pattern of inhibition, encompassing both competitive and uncompetitive components researchgate.netnih.gov. This indicates that this compound not only competes with the substrate for binding at the active site of the enzyme but also interacts with the enzyme-substrate complex researchgate.netnih.govukessays.com. By binding to the active site, this compound directly blocks the site where acetylcholine would normally bind, thus preventing its hydrolysis nih.govdrugbank.compatsnap.com. This competitive interaction reduces the enzyme's ability to break down acetylcholine, leading to its increased concentration in the synaptic cleft drugbank.compatsnap.com.
Kinetic Characterization of this compound-Acetylcholinesterase Interactions
The interaction between this compound and acetylcholinesterase has been extensively characterized through kinetic studies, providing insights into its high affinity and rapid reversibility.
This compound demonstrates an exceptionally high affinity for acetylcholinesterase. Its competitive inhibition constant (Ki) for purified human erythrocyte acetylcholinesterase has been determined to be 0.12 nM researchgate.netnih.gov. This value positions this compound among inhibitors with the highest known affinities for AChE researchgate.netnih.gov. For comparison, the competitive inhibition constants for other well-known AChE inhibitors, such as edrophonium (B1671111) and tacrine, are significantly higher at 470 µM and 65 µM, respectively researchgate.netnih.gov. As previously noted, this compound's inhibition pattern is described as mixed competitive and uncompetitive when acetylthiocholine serves as the substrate researchgate.netnih.gov.
Table 1: Competitive Inhibition Constants (Ki) for Acetylcholinesterase Inhibitors
| Inhibitor | Ki (nM) | Ki (µM) | Substrate | Source of AChE |
| This compound | 0.12 | 0.00012 | Acetylthiocholine | Human erythrocyte AChE |
| Tacrine | 65000 | 65 | Acetylthiocholine | Human erythrocyte AChE |
| Edrophonium | 470000 | 470 | Acetylthiocholine | Human erythrocyte AChE |
The kinetics of this compound's interaction with acetylcholinesterase are further defined by its association and dissociation rate constants. The rates at which this compound approaches steady-state inhibition are characterized by a single exponential time course researchgate.netnih.gov. The dissociation rate constant (koff) for this compound from acetylcholinesterase has been determined to be 0.013 ± 0.002 sec⁻¹ researchgate.netnih.gov. Correspondingly, the bimolecular association rate constant (kon) for this compound is approximately 5.2 ± 0.6 x 10⁷ M⁻¹ sec⁻¹ researchgate.netnih.gov. These kinetic parameters underscore this compound's rapid binding and unbinding, contributing to its classification as a rapidly reversible inhibitor researchgate.netnih.gov.
Table 2: Association and Dissociation Rate Constants of this compound with Acetylcholinesterase
| Kinetic Parameter | Value | Unit |
| Association Rate Constant (kon) | 5.2 ± 0.6 x 10⁷ | M⁻¹ sec⁻¹ |
| Dissociation Rate Constant (koff) | 0.013 ± 0.002 | sec⁻¹ |
Analysis of Association and Dissociation Rate Constants of this compound with Acetylcholinesterase
Role of this compound at the Peripheral Anionic Site of Acetylcholinesterase
Beyond its interaction with the active site, this compound also plays a significant role at the peripheral anionic site (PAS) of acetylcholinesterase. The peripheral anionic site is a distinct region located at the entrance or "mouth" of the active site gorge of AChE acs.org. Key aromatic residues, such as Tyr70, Tyr121, and particularly Trp279, contribute to the formation of this site acs.org.
This compound's Modulatory Effects on Cholinergic Receptors
The primary mechanism by which this compound modulates cholinergic receptors is indirect, through its inhibition of acetylcholinesterase. This inhibition increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced activation of both muscarinic and nicotinic acetylcholine receptors. nih.govpatsnap.com
Muscarinic Receptor Interactions and Modulation by this compound
This compound's inhibition of acetylcholinesterase leads to an increased concentration of acetylcholine, which in turn enhances the activation of muscarinic acetylcholine receptors. nih.govpatsnap.com However, detailed research findings reveal a more complex interaction, indicating that this compound can also act as an antagonist at muscarinic receptors. nih.gov
Studies involving Schild analyses demonstrated that this compound acts as a simple competitive antagonist of responses to bethanechol (B1168659) in various guinea-pig tissues, including ileal longitudinal smooth muscle, taenia caeci, trachea, and rat anococcygeus muscle. The mean pKB value across these tissues was approximately 6.0. nih.gov Interestingly, this compound was found to be a less potent antagonist of responses to acetylcholine itself. This underestimation of pKB could be eliminated by pre-treating tissues with neostigmine (B1678181), another acetylcholinesterase inhibitor. nih.gov This suggests a dual effect of this compound on tissue responses to acetylcholine: potentiation due to acetylcholinesterase blockade and concomitant antagonism at muscarinic receptors. nih.gov From a comparative perspective, this compound is noted to produce fewer muscarinic side effects than neostigmine, but more than pyridostigmine. drugbank.comnih.gov
Table 2: this compound's Antagonistic Potency on Muscarinic Receptors
| Agonist | Tissue (Guinea-pig) | pKB Value | Reference |
| Bethanechol | Ileal longitudinal smooth muscle | ~6.0 | nih.gov |
| Bethanechol | Taenia caeci | ~6.0 | nih.gov |
| Bethanechol | Trachea | ~6.0 | nih.gov |
| Bethanechol | Rat anococcygeus muscle | ~6.0 | nih.gov |
Nicotinic Receptor Interactions and Modulation by this compound
Similar to its effects on muscarinic receptors, this compound's primary modulatory effect on nicotinic acetylcholine receptors is mediated by the increased availability of acetylcholine due to acetylcholinesterase inhibition. nih.govpatsnap.compatsnap.comnih.gov This is particularly significant at the neuromuscular junction, where the heightened acetylcholine concentration leads to improved muscle contraction and strength. patsnap.compatsnap.commedicinenet.com
Research findings illustrate this compound's impact on nicotinic receptor-mediated transmission. For instance, in anesthetized cats, this compound (at a dose of 3 µ g/animal ) was observed to inhibit paralysis induced by neuromuscular blocking agents such as tubocurarine (B1210278) or decamethonium. caymanchem.com Furthermore, studies have shown that the application of a cholinesterase inhibitor like this compound (50 nM) significantly prolongs the excitatory postsynaptic current (EPSC) waveform with minimal effect on amplitude, corroborating the role of Kv1.2 channels in modulating habenulo-interpeduncular synaptic transmission via postsynaptic nicotinic acetylcholine receptors on IPR GABAergic neurons. elifesciences.org Overstimulation of nicotinic acetylcholine receptors, particularly in the central nervous system due to acetylcholine accumulation, can lead to various effects including anxiety, headache, convulsions, tremor, and general weakness. nih.gov
Structure Activity Relationship Sar and Molecular Design of Ambenonium Derivatives
Elucidation of Ambenonium's Structural Determinants for Enzyme Affinity and Selectivity
This compound's remarkable affinity for AChE is attributed to its bis-quaternary structure, which facilitates strong non-covalent interactions within the enzyme's active site researchgate.net. It is an extremely potent inhibitor of human AChE, with an IC₅₀ value reported as low as 0.000698 µM (0.698 nM), demonstrating significantly higher potency against AChE compared to butyrylcholinesterase (BChE), where its IC₅₀ is 8.20 µM . This selectivity profile is a key structural determinant.
The bis-quaternary nature of this compound allows for interactions with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE, a characteristic of dual-binding site inhibitors nih.govdovepress.com. The presence of two positively charged quaternary ammonium (B1175870) groups is critical for these interactions. The oxalamide bridge connecting these two charged centers also plays a role in positioning the molecule within the enzyme gorge ontosight.airesearchgate.net.
Studies have shown that modifications to the this compound structure can significantly impact its potency and selectivity. For instance, tertiary amine derivatives of this compound have been synthesized in an attempt to create centrally active compounds that can cross the blood-brain barrier. However, these derivatives were found to be more than 1000-fold less potent than the parent this compound and lacked selectivity between AChE and BChE, highlighting the importance of the bis-quaternary structure for optimal activity and selectivity nih.govresearchgate.net.
Design and Synthesis of Novel this compound Analogues for Targeted Cholinesterase Inhibition
The design and synthesis of this compound analogues often aim to overcome limitations of the parent compound, such as its inability to cross the blood-brain barrier due to its bis-quaternary structure, while retaining or improving its inhibitory potency and selectivity nih.govresearchgate.net.
Researchers have explored various structural modifications, including:
Tertiary Amine Derivatives: As mentioned, these were synthesized to improve blood-brain barrier penetration, but resulted in a significant loss of potency and selectivity nih.govresearchgate.net.
Constrained Analogues: Incorporating diamine functions into cyclic moieties has been investigated to gain further insights into the binding mechanism and potentially develop new inhibitors nih.govresearchgate.net.
Bis-quinolinium and Bis-isoquinolinium Inhibitors: The design of novel bis-quaternary cholinesterase inhibitors has been inspired by compounds like this compound, with varying linkers and heteroaromatic moieties used to optimize π-cationic interactions within the cholinesterase binding pocket nih.govdovepress.comnih.gov. Some of these analogues have shown promising inhibitory activity in the nanomolar range, although often less potent than this compound itself nih.govnih.gov.
The goal is to design compounds that can effectively interact with the enzyme's active site while possessing desired pharmacokinetic properties.
Molecular Modeling and Computational Approaches in this compound SAR Studies
Molecular modeling and computational approaches are indispensable tools in elucidating the SAR of this compound and its derivatives, providing insights into their binding mechanisms and guiding the design of new inhibitors nih.govaginganddisease.orgplos.orgmdpi.com.
Ligand-protein docking simulations are widely used to predict the binding poses and affinities of this compound and its analogues within the active sites of AChE and BChE nih.govplos.orgnih.gove-nps.or.kr. These simulations help visualize the crucial interactions between the inhibitor and the enzyme's amino acid residues.
For this compound, docking studies have confirmed its high affinity for AChE and its peculiar mechanism of action, involving non-covalent interactions researchgate.net. Docking simulations of this compound with AChE have clarified the interactions that contribute to its high affinity nih.gov. For other bis-quaternary inhibitors, docking has shown how heteroaromatic moieties can engage in π-cationic interactions with aromatic amino acid residues in the cholinesterase binding pocket nih.govdovepress.comnih.gov. Small substituents on huprine derivatives, for example, were found to fit into the acyl-binding pocket of AChE, while larger ones extended out of the active site gorge researchgate.net.
Molecular dynamics (MD) simulations provide a dynamic view of the this compound-enzyme complex, allowing researchers to study the stability of binding, conformational changes, and the role of solvent molecules over time nih.govmdpi.commmsl.cz.
MD studies on the this compound-AChE complex have been conducted to further understand the binding mechanism and high affinity of this compound nih.govresearchgate.net. These simulations can reveal the flexibility of the enzyme's active site gorge and how the inhibitor adapts to it, as well as the nature of interactions beyond static docking poses mdpi.com. For instance, MD simulations have been used to assess the binding affinity of chemical warfare agents to cholinesterases and to understand the critical role of correct orientation at the active site for binding mmsl.cz.
Quantum mechanical (QM) and chemoinformatic analyses offer deeper insights into the electronic structure, molecular properties, and chemical space of this compound and its analogues ijirt.orgscienceopen.com.
Quantum Mechanical Analyses: QM methods, such as Density Functional Theory (DFT), are employed to compute electronic structures, bond lengths, bond angles, dipole moments, and reaction energies ijirt.orgacs.org. These calculations are crucial for understanding the molecular recognition processes governing drug-target binding and for designing molecules with optimal pharmacological properties ijirt.org. For this compound, QM analyses can shed light on the nature of its non-covalent interactions and the electron distribution that contributes to its strong binding to AChE.
Chemoinformatic Analyses: Chemoinformatics involves the use of computational and informational techniques to analyze chemical data, including molecular properties, structural diversity, and relationships between chemical structure and biological activity scienceopen.com. For this compound, chemoinformatic tools can be used to:
Assess its molecular properties, such as molecular weight (608.48 g/mol for this compound dichloride), formula (C₂₈H₄₂Cl₄N₄O₂), solubility, and purity abmole.com.
Perform chemical similarity searches to identify structurally related compounds or potential new analogues scienceopen.com.
Visualize and analyze SAR data, including the impact of structural modifications on inhibitory activity and selectivity scienceopen.comchemcomp.com.
Explore pharmacophore models to identify essential structural features for cholinesterase inhibition chemcomp.com.
These computational approaches collectively provide a comprehensive understanding of this compound's interactions with cholinesterases, facilitating the rational design of new and improved inhibitors.
Pharmacokinetic Research Methodologies and Findings for Ambenonium Non Clinical Focus
Non-Clinical Absorption and Distribution Studies of Ambenonium in Experimental Models
Non-clinical studies in various animal models have provided insights into the absorption and distribution characteristics of this compound.
In dogs , studies involving both intravenous and oral administration of this compound chloride revealed a complex pharmacokinetic profile, suggesting a multi-compartment storage system with several periodical releases into the general circulation. nih.gov
Research in rats following intravenous administration of this compound provided more detailed pharmacokinetic parameters. The mean residence time (MRT) ranged from 23 to 36 minutes, and the steady-state volume of distribution (Vss) was between 0.20 and 0.31 L/kg. These parameters were found to be dose-independent within the tested range of 0.3 to 3 µmol/kg. Total body clearance (CLtotal) showed a slight increase with higher doses, moving from 8.2 ml min⁻¹ kg⁻¹ at 0.3 µmol/kg to 11.3 ml min⁻¹ kg⁻¹ at 3 µmol/kg. Renal clearance also increased with dose, while hepatobiliary clearance remained relatively constant. nih.gov
Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Parameter | Value (0.3 µmol/kg dose) | Value (3 µmol/kg dose) | Reference |
| Mean Residence Time (MRT) | 23-36 min | 23-36 min | nih.gov |
| Steady State Volume of Distribution (Vss) | 0.20-0.31 L/kg | 0.20-0.31 L/kg | nih.gov |
| Total Body Clearance (CLtotal) | 8.2 ml min⁻¹ kg⁻¹ | 11.3 ml min⁻¹ kg⁻¹ | nih.gov |
This compound demonstrated high concentration in several organs in rats, including the liver, kidney, spleen, and lung. Approximately 30% of the administered dose was concentrically stored in the liver at 6 hours post-administration and remained detectable after 24 hours. nih.gov
Table 2: Tissue Distribution of this compound in Rats
| Tissue | Concentration/Storage | Reference |
| Liver | Highly concentrated; approximately 30% of dose at 6 hours, persistent at 24 hours | nih.gov |
| Kidney | Highly concentrated | nih.gov |
| Spleen | Highly concentrated | nih.gov |
| Lung | Highly concentrated | nih.gov |
Regarding oral absorption, this compound is characterized as a high solubility/low permeability drug (Biopharmaceutics Classification System Class III). Its oral absorption is primarily limited by epithelial membrane permeation. iapchem.orgsrce.hr A significant negative food effect has been observed, with oral absorption reduced by 79% when administered with food compared to the fasted state. This reduction is attributed to increased bile micelle and food binding, which lowers the unbound fraction of this compound in the gastrointestinal tract. In simulated intestinal fluids, the unbound fraction (fu) in Fed State Simulated Intestinal Fluid (FeSSIF) was found to be 0.76 relative to Fasted State Simulated Intestinal Fluid (FaSSIF), further decreasing to 0.59 when FDA breakfast homogenate (BFH) was added to FeSSIF. iapchem.orgsrce.hr
Table 3: Effect of Food on Oral Absorption of this compound (Simulated Intestinal Fluids)
| Condition | Unbound Fraction (fu) (FeSSIF/FaSSIF ratio) | Reduction in Oral Absorption (in vivo) | Reference |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | (Baseline) | - | iapchem.orgsrce.hr |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 0.76 | 79% (compared to fasted state) | iapchem.orgsrce.hr |
| FeSSIF + FDA Breakfast Homogenate (BFH) | 0.59 | - | iapchem.orgsrce.hr |
Analytical Methodologies for this compound Quantification in Biological Matrices
Accurate quantification of this compound in biological samples is essential for pharmacokinetic studies. Various analytical methodologies have been developed and employed, utilizing different principles for detection and separation. Common biological matrices include plasma, serum, whole blood, urine, bile, and tissue homogenates. nih.govjapsonline.comresearchgate.netmedipharmsai.com
Chromatographic Techniques for this compound Determination (e.g., Reversed-Phase Ion-Pair Liquid Chromatography)
High-pressure liquid chromatographic (HPLC) techniques have been utilized for the determination of this compound, particularly in plasma samples from experimental animals like dogs. nih.gov
A sensitive and selective method for determining this compound ion in biological samples involves reversed-phase ion-pair liquid chromatography (RP-IP-LC) . This procedure typically includes an ion-pair extraction step followed by chromatographic separation and ultraviolet (UV) detection at 217 nm. nih.govnih.gov The reported detection limits for this method vary depending on the biological matrix: 100 pmol/ml for plasma and bile, 250 pmol/ml for urine, and 200 pmol/g for tissue homogenates. nih.gov
Table 4: Detection Limits of Reversed-Phase Ion-Pair Liquid Chromatography for this compound
| Biological Matrix | Detection Limit (RP-IP-LC with UV) | Reference |
| Plasma | 100 pmol/ml | nih.gov |
| Bile | 100 pmol/ml | nih.gov |
| Urine | 250 pmol/ml | nih.gov |
| Tissue Homogenates | 200 pmol/g | nih.gov |
Liquid chromatography-mass spectrometry (LC-MS/MS) has also been employed, with this compound serving as an internal standard in methods developed for the quantification of other neuromuscular blocking agents in diverse biological fluids such as serum, plasma, whole blood, urine, and gastric content. researchgate.netoup.com This indicates the suitability of LC-MS/MS for this compound quantification, often employing C18 columns with acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) gradients for chromatographic separation. researchgate.netoup.com
Spectrophotometric and Colorimetric Assays for this compound Analysis
Beyond chromatographic methods, colorimetric and spectrophotometric assays have been developed, leveraging this compound's inhibitory activity on acetylcholinesterase (AChE). A sensitive analytical method for this compound in plasma involves ultrafiltration to remove endogenous plasma cholinesterase, followed by a colorimetric measurement of its inhibitory activity using the thiocholine (B1204863) method. nih.gov This method boasts a detection limit of 1 nM, which is twice as low as the most sensitive HPLC method previously reported, and exhibits a coefficient of variation of less than 20% at a concentration of 5 nM. nih.gov The Ellman colorimetric assay is a common technique for measuring the inhibitory activity of compounds like this compound against AChE. pan.pltandfonline.com
Table 5: Detection Limit of Colorimetric Assay for this compound
| Biological Matrix | Detection Limit (AChE Inhibition Assay) | Reference |
| Plasma | 1 nM | nih.gov |
Sample Preparation and Extraction Techniques for this compound in Non-Clinical Samples
Effective sample preparation is critical for accurate quantification of this compound in biological matrices. Techniques employed include:
Ion-pair extraction: This method is specifically utilized for the determination of this compound in biological samples when employing reversed-phase ion-pair liquid chromatography. nih.gov
Ultrafiltration: To mitigate interference from endogenous plasma cholinesterase, ultrafiltration is performed as a preliminary step for colorimetric assays that rely on this compound's AChE inhibitory activity. nih.gov
Protein precipitation: A common technique in LC-MS methods, protein precipitation is often achieved using organic solvents such as acetonitrile to remove proteins from the sample matrix. researchgate.netoup.com
Acidification: Biological samples like serum, plasma, whole blood, urine, and gastric content are frequently acidified, typically with sulfuric acid, immediately upon collection. This acidification helps ensure the stability of the analytes and aids in subsequent extraction processes. researchgate.netoup.com
Liquid-liquid extraction (LLE) and Solid-phase extraction (SPE): These are widely used methods for sample clean-up in bioanalytical procedures, effectively removing matrix components that could interfere with analysis. For quaternary ammonium compounds, specialized extraction strategies have been developed, including modified Bligh and Dyer liquid-liquid extraction followed by reverse-phase ion pairing solid-phase extraction, often utilizing heptafluorobutyric acid as an ion pairing reagent. researchgate.netmedipharmsai.commdpi.com
Advanced Research Applications and Methodologies Involving Ambenonium
Ambenonium as a Biochemical Probe for Cholinergic System Investigations
This compound serves as an exceptionally potent, selective, and rapidly reversible inhibitor of acetylcholinesterase (AChE), making it an invaluable biochemical probe for dissecting the cholinergic system. Its inhibitory constant (IC50) values demonstrate a high selectivity for AChE at 0.000698 µM, compared to 8.20 µM for butyrylcholinesterase (BChE) . This selective inhibition is achieved through its reversible binding to the anionic site of acetylcholinesterase, which consequently blocks the binding of acetylcholine (B1216132) and inhibits its hydrolysis, thereby enhancing cholinergic function patsnap.comdrugbank.com.
Researchers utilize this compound to explore various aspects of cholinergic transmission across different biological systems. For instance, in studies focusing on appetite-related synapses in mouse lateral hypothalamic slices, this compound was chosen for its superior selectivity for AChE over other compounds like galanthamine (B1674398) jneurosci.org. Its application in these studies demonstrated an enhancement of GABAergic evoked inhibitory postsynaptic currents (eIPSCs) and miniature inhibitory postsynaptic currents (mIPSCs) via nicotinic acetylcholine receptors jneurosci.org. Similarly, in the central nervous system, this compound has been employed to investigate rapid cholinergic signals in the retina, where it influenced the direction selectivity index of ganglion cells nih.gov. In hippocampal granule cells, this compound at concentrations of 250-500 nM significantly increased the frequency of spontaneous excitatory postsynaptic currents (sEPSCs), indicating an enhancement of glutamatergic transmission, an effect that was found to be reversible upon washout nih.gov. Moreover, its role has been explored in understanding the modulation of striatal output and acetylcholine signaling in Parkinsonian mouse models, where it was used to assess the strength of acetylcholine release and signaling biorxiv.org. This compound has also been shown to prolong the excitatory postsynaptic current (EPSC) waveform in habenulo-interpeduncular synaptic transmission by acting on postsynaptic nicotinic acetylcholine receptors in GABAergic neurons biorxiv.org.
In Vitro and In Silico Studies of this compound in Novel Biomedical Contexts
Beyond its established role in cholinergic research, this compound is being explored in novel biomedical contexts through in vitro and in silico methodologies, particularly for its potential antiviral properties and broader cellular modulatory activities.
This compound's Potential as an Antiviral Agent: Focus on SARS-CoV-2 Main Protease Inhibition
Recent research has investigated this compound's potential as an antiviral agent, specifically focusing on its activity against the SARS-CoV-2 main protease (3CLpro or Mpro), a crucial enzyme for viral replication nih.govscienceopen.comdoaj.orgresearchgate.net. Initial in silico studies suggested its inhibitory potential against this protease, prompting subsequent in vitro validation nih.govscienceopen.comdoaj.orgresearchgate.net.
In vitro enzymatic and cell culture assays revealed that this compound exhibits a "modulation activity" rather than direct inhibition of lysis plate formation at higher concentrations (1 µM to 100 µM) nih.govscienceopen.comdoaj.orgresearchgate.net. However, at lower concentrations (0.1 µM and 0.01 µM), a reduction in the number of lysis plates was observed, suggesting that this compound acts as a modulator of viral activity in vitro nih.govscienceopen.comdoaj.orgresearchgate.net. Molecular docking analysis performed in conjunction with these studies indicated the possibility of a conformational shift in the SARS-CoV-2 Mpro protein between its dimeric and monomeric forms when this compound is present nih.govscienceopen.comdoaj.orgresearchgate.net. It is important to note that the dimeric form of Mpro is the active enzymatic form, and while this compound interacts with both forms, its interaction with the dimeric form may not be sufficiently strong to achieve complete enzyme inhibition researchgate.net.
Computational prediction studies, utilizing machine learning, molecular docking, Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations, and metadynamics, have also highlighted this compound as a promising candidate for inhibiting SARS-CoV-2 Mpro, demonstrating favorable interactions in these simulations plos.org.
Table 1: In Vitro Modulation Activity of this compound on SARS-CoV-2 Main Protease
| This compound Concentration (µM) | Effect on Lysis Plates | Effect on Genome Copy Number |
| 100 | No inhibition | Slight increase |
| 50 | No inhibition | Slight increase |
| 25 | No inhibition | Slight increase |
| 10 | No inhibition | Slight increase |
| 1 | No inhibition | Slight increase |
| 0.1 | Reduction | Not specified |
| 0.01 | Reduction | Not specified |
Data derived from in vitro enzymatic and cell culture assays for SARS-CoV-2 main protease interaction with this compound nih.govscienceopen.comdoaj.orgresearchgate.net.
Exploration of this compound's Modulatory Activity in Cellular Systems
Beyond its primary action as a cholinesterase inhibitor, this compound has demonstrated broader modulatory activities within various cellular systems. In studies involving hippocampal granule cells, the application of this compound at concentrations of 250 nM and 500 nM led to a significant and reversible increase in the frequency of spontaneous excitatory postsynaptic currents (sEPSCs). Specifically, 500 nM this compound resulted in a 133% increase in sEPSC frequency (from 0.69 ± 0.1 to 1.61 ± 0.7 Hz), while 250 nM caused an 86% increase (from 0.58 ± 0.11 to 1.08 ± 0.31 Hz) nih.gov. This suggests its capacity to enhance glutamatergic transmission within these neuronal circuits nih.gov.
In the context of central nervous system investigations, this compound has been used to probe cholinergic modulation of synaptic transmission. For example, in mouse lateral hypothalamic slices, this compound was instrumental in demonstrating that increased extracellular acetylcholine (ACh) concentration, achieved through cholinesterase inhibition, enhances the frequency of GABAergic miniature IPSCs (mIPSCs) via nicotinic rather than muscarinic ACh receptors jneurosci.org. Furthermore, in studies of habenulo-interpeduncular synaptic transmission, this compound was found to markedly prolong the excitatory postsynaptic current (EPSC) waveform with minimal effect on amplitude, corroborating the role of Kv1.2 as a molecular brake and the emergence of transmission via postsynaptic nicotinic acetylcholine receptors on GABAergic neurons biorxiv.org. These findings highlight this compound's utility in elucidating the complex interplay of neurotransmission and receptor modulation in diverse cellular environments.
Development of Predictive Models for this compound's Biological Activity and Target Interactions
The development of predictive models is crucial for understanding this compound's biological activity and its interactions with various targets. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and machine learning, are extensively employed for this purpose.
Molecular docking studies are frequently utilized to elucidate the precise interactions and binding mechanisms of this compound and its derivatives with cholinesterases researchgate.netnih.govjst.go.jpresearchgate.netacs.orgnih.gov. These studies can identify specific binding site differences, such as interactions at the peripheral anionic site (PAS) versus the catalytic site, and confirm types of interactions, including π-π or π-cationic interactions with AChE researchgate.net. For instance, docking simulations and molecular dynamics studies have been carried out to clarify the high affinity binding mechanism of this compound to AChE researchgate.net.
QSAR models are developed to predict the activity of cholinesterase inhibitors, including this compound, and facilitate the virtual screening of large chemical libraries researchgate.netacs.orgresearchgate.netnih.gov. These models involve calculating various physicochemical parameters of compounds and performing regression analysis to derive QSAR equations that correlate structural features with biological activity researchgate.net. This compound has also been included in datasets for QSAR studies, such as those related to drug-induced liver injury (DILI), where it is classified among compounds considered non-hepatotoxic nih.gov.
Beyond cholinesterase inhibition, computational techniques have been applied to predict this compound's potential interactions with other targets. For example, a study combining machine learning, docking, MM-PBSA calculations, and metadynamics identified this compound as a promising candidate for inhibiting the SARS-CoV-2 main protease, noting its favorable interactions across various simulations plos.org. These predictive models serve as valuable tools for guiding experimental research, prioritizing promising compounds, and gaining deeper insights into the molecular mechanisms underlying this compound's diverse biological effects.
Q & A
Basic Research Questions
Q. What experimental models are most suitable for studying the dual mechanism of Ambenonium as an AChE inhibitor and nicotinic receptor agonist?
- Methodology : Use ex vivo rat brain slices (e.g., striatal or hippocampal tissues) to measure neurotransmitter release (e.g., dopamine or acetylcholine) via microdialysis or voltammetry. Pair this with electrophysiological recordings to assess nicotinic receptor activity. Validate results using AChE activity assays (e.g., Ellman’s method) and receptor-binding studies with selective antagonists like α-bungarotoxin .
- Example : In nicotine-treated rat brain slices, this compound (0.1–1000 nM) reduced dopamine release by ~50% at maximal doses, demonstrating dose-dependent AChE inhibition and receptor modulation .
Q. How do researchers standardize dose-response curves for this compound in neurochemical studies?
- Methodology :
Use logarithmic concentration ranges (e.g., 0.1–1000 nM) to capture full dose-response dynamics.
Normalize data to baseline or control groups (e.g., % inhibition of AChE activity).
Apply nonlinear regression (e.g., sigmoidal curve fitting) to calculate IC₅₀ values.
Include statistical validation (e.g., SEM, ANOVA for inter-group comparisons) .
- Data Example : this compound’s IC₅₀ for AChE inhibition is 0.7 nM (human AChE), with S-shaped dose-response curves (R = 0.8–0.9) observed in rodent models .
Advanced Research Questions
Q. How can conflicting data on this compound’s duration of action across studies be reconciled?
- Context : Evidence shows this compound’s effects on ACh-induced contractions disappear within 2–3 hours post-washout, while distigmine persists for 12+ hours .
- Methodology :
Compare tissue-specific retention (e.g., bladder smooth muscle vs. neuronal tissue) using radiolabeled this compound.
Assess enzyme-rebinding kinetics via stopped-flow spectroscopy.
Control for interspecies variability (e.g., guinea pig vs. rat models).
- Resolution : Differences may arise from tissue-specific AChE isoforms or lipid solubility affecting drug redistribution .
Q. What experimental designs distinguish this compound’s direct nicotinic receptor agonism from indirect cholinergic effects?
- Methodology :
Use knockout models (e.g., AChE-deficient mice) to isolate receptor-specific effects.
Apply selective antagonists:
- Hexamethonium for nicotinic receptors.
- Atropine for muscarinic receptors.
Measure intracellular Ca²⁺ flux (e.g., Fura-2 imaging) in receptor-transfected cell lines .
- Data Example : In nicotine-treated rats, this compound’s direct receptor agonism enhanced neuromuscular transmission independently of AChE inhibition, confirmed via hexamethonium blockade .
Q. How does this compound’s binding affinity compare to other reversible AChE inhibitors (e.g., pyridostigmine) in structural studies?
- Methodology :
Perform X-ray crystallography or cryo-EM of AChE-Ambenonium complexes.
Use molecular dynamics simulations to map interactions with the catalytic gorge (e.g., Trp86, Glu202 residues).
Validate with isothermal titration calorimetry (ITC) for binding thermodynamics .
- Key Finding : this compound’s bis-quaternary ammonium structure allows stronger ionic binding to AChE’s anionic site versus monovalent inhibitors like neostigmine, explaining its lower IC₅₀ .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing this compound’s neurochemical effects in small-sample studies?
- Best Practices :
Use nonparametric tests (e.g., Mann-Whitney U) for non-normal distributions.
Apply mixed-effects models to account for intra-animal variability in longitudinal designs.
Report effect sizes (e.g., Cohen’s d) with 95% confidence intervals .
- Example : In dopamine release studies, this compound’s effect size was d = 2.1 (p < 0.001) between nicotine-treated and control groups, with SEM < 10% of mean values .
Q. How should researchers address ethical considerations in preclinical this compound studies?
- Guidelines :
Follow ARRIVE 2.0 for animal reporting (sample size justification, randomization).
Use humane endpoints (e.g., ≤15% body weight loss).
Obtain institutional IACUC approval for protocols involving neuromuscular toxicity assessments .
Data Presentation Standards
Table 1 : Key Pharmacokinetic Parameters of this compound in Rodent Models
| Parameter | Value (Mean ± SEM) | Model System | Reference |
|---|---|---|---|
| IC₅₀ (AChE) | 0.7 ± 0.1 nM | Human AChE | |
| T₁/₂ (washout) | 2.3 ± 0.4 h | Guinea pig bladder | |
| Dopamine inhibition | 49.5 ± 3.2% | Rat striatal slices |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
